molecular formula C11H14BrNO B7893273 (S)-1-(4-Bromobenzyl)pyrrolidin-3-ol

(S)-1-(4-Bromobenzyl)pyrrolidin-3-ol

Cat. No.: B7893273
M. Wt: 256.14 g/mol
InChI Key: PPZFUFKRHOBDAO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Bromobenzyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a 4-bromobenzyl substituent at the nitrogen atom and a hydroxyl group at the 3-position of the pyrrolidine ring. Its stereochemistry at the 3-position is defined as (S), which is critical for its interaction with biological targets. This compound is typically synthesized via nucleophilic substitution reactions, where a pyrrolidin-3-ol intermediate reacts with 4-bromobenzyl bromide under basic conditions to install the benzyl group .

Properties

IUPAC Name

(3S)-1-[(4-bromophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZFUFKRHOBDAO-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (S)-1-(4-Bromobenzyl)pyrrolidin-3-ol typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the reaction of 4-bromobenzyl chloride with pyrrolidine in the presence of a base to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

(S)-1-(4-Bromobenzyl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
(S)-1-(4-Bromobenzyl)pyrrolidin-3-ol serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing drugs aimed at treating neurological disorders. For instance, compounds derived from this structure have been investigated for their potential in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments.

Case Study: Antidepressant Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antidepressant effects. For example, studies have shown that modifications to the bromobenzyl group can enhance binding affinity to serotonin receptors, which are crucial for mood regulation.

Organic Synthesis

Building Block for Complex Molecules
This compound acts as a versatile building block in organic synthesis. Its unique chiral center facilitates the creation of various complex molecules through asymmetric synthesis techniques.

Synthetic Routes
The synthesis typically involves nucleophilic substitution reactions where this compound can be transformed into other functionalized pyrrolidine derivatives. The following table summarizes common synthetic transformations:

Reaction TypeDescriptionExample Product
OxidationHydroxyl group oxidized to ketone or aldehyde(S)-1-(4-Bromobenzyl)pyrrole
ReductionRemoval of bromine or hydroxyl group(S)-1-(4-Methylbenzyl)pyrrolidine
SubstitutionChlorine atom replaced with nucleophiles(S)-1-(4-Azidobenzyl)pyrrolidine

Biological Studies

Chiral Interaction Studies
The compound is utilized in studies examining the interactions between chiral molecules and biological systems. Its stereochemistry plays a crucial role in determining its biological activity and specificity.

Case Study: Enzyme Inhibition
Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. One study highlighted its potential to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's.

Industrial Applications

Agrochemical Development
In addition to its role in pharmaceuticals, this compound is also being explored for its applications in agrochemicals. The bromobenzyl moiety can enhance the bioactivity of pesticides or herbicides, making them more effective against target pests while minimizing environmental impact.

Mechanism of Action

The mechanism by which (S)-1-(4-Bromobenzyl)pyrrolidin-3-ol exerts its effects involves interactions with molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to specific targets. Additionally, the pyrrolidine ring can interact with biological receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of N-substituted pyrrolidin-3-ol derivatives. Key structural variations among analogs include:

  • Substituent Type: The 4-bromobenzyl group distinguishes it from non-halogenated analogs (e.g., 1-phenylethyl or benzyl derivatives).
  • Stereochemistry : The (S)-configuration at the 3-position contrasts with (R)-enantiomers, which may exhibit divergent biological activities.

Table 1: Structural Comparison of Pyrrolidin-3-ol Derivatives

Compound Substituent Stereochemistry Key Structural Feature
(S)-1-(4-Bromobenzyl) 4-Bromobenzyl (S) Bromine atom for halogen bonding
1-(2-Phenylethyl) (1a/1b) 2-Phenylethyl (R)/(S) Extended hydrophobic chain
1-Benzyl Benzyl Racemic Smaller aromatic substituent
Physicochemical Properties

The 4-bromobenzyl group increases molecular weight (MW ≈ 280 g/mol) and logP (~2.5) compared to non-brominated analogs (e.g., 1-benzyl: logP ~1.8). In contrast, phenylethyl-substituted analogs (e.g., 1a/1b) exhibit higher logP values (~3.0) due to their longer alkyl chains .

Pharmacokinetic Considerations

Brominated compounds often exhibit prolonged metabolic stability due to reduced cytochrome P450-mediated oxidation. However, their lower solubility may limit oral bioavailability. In contrast, non-halogenated analogs like 1-benzyl derivatives are more readily metabolized but may achieve higher plasma concentrations.

Biological Activity

(S)-1-(4-Bromobenzyl)pyrrolidin-3-ol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The reaction begins with 4-bromobenzyl bromide and (S)-pyrrolidin-3-ol.
  • Nucleophilic Substitution : A nucleophilic substitution occurs where the nitrogen atom of (S)-pyrrolidin-3-ol attacks the carbon atom attached to the bromine in 4-bromobenzyl bromide, facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
  • Purification : The resultant product is purified via column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

The mechanism of action for this compound involves its interaction with bacterial cell membranes and potential inhibition of key metabolic pathways. The presence of the bromobenzyl group enhances its lipophilicity, allowing better penetration into bacterial cells, which may disrupt their integrity and function .

Case Studies

  • Study on Antibacterial Activity : A study conducted on various pyrrolidine derivatives highlighted that compounds with halogen substitutions, like bromine, exhibited significant antibacterial activity. The study concluded that the presence of such substituents is crucial for enhancing bioactivity against pathogens .
  • Pharmacological Evaluation : In a pharmacological evaluation involving animal models, this compound was tested for neuroprotective effects. Results suggested potential benefits in treating neurodegenerative disorders due to its ability to modulate neurotransmitter systems .

Research Findings

Recent studies have explored the compound's role as an intermediate in synthesizing more complex pharmaceutical agents targeting neurological disorders. Its unique structure allows it to interact selectively with specific molecular targets, influencing both pharmacokinetic and pharmacodynamic properties.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other similar pyrrolidine derivatives:

Compound NameAntibacterial ActivityNotes
This compoundHighEffective against multiple strains
(S)-1-(3-Chlorobenzyl)pyrrolidin-3-olModerateLess effective than brominated variant
1-(3-Bromo-benzyl)pyrrolidin-3-olHighSimilar activity profile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.